3-cyclohexyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide
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Overview
Description
3-cyclohexyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide is an organic compound that features a cyclohexyl group, a piperidine moiety, and a phenyl ring connected through a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine moiety can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Coupling Reactions: The phenyl ring can be introduced through a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Amide Bond Formation: The final step involves the formation of the amide bond between the cyclohexyl group and the piperidine-phenyl derivative. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine in the presence of a Lewis acid like iron(III) bromide.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The corresponding amine or alcohol.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-cyclohexyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Material Science: The compound’s structural features make it suitable for the development of novel polymers and materials with specific mechanical properties.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl)benzamide: Similar structure but lacks the cyclohexyl group.
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides: Contains a piperidine moiety but with different functional groups.
Uniqueness
3-cyclohexyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide is unique due to the presence of the cyclohexyl group, which can influence its lipophilicity and membrane permeability. This structural feature can enhance its potential as a drug candidate by improving its pharmacokinetic properties.
Properties
IUPAC Name |
3-cyclohexyl-N-[4-(piperidine-1-carbonyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c24-20(14-9-17-7-3-1-4-8-17)22-19-12-10-18(11-13-19)21(25)23-15-5-2-6-16-23/h10-13,17H,1-9,14-16H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYNYRUDTUNVNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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